2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
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Overview
Description
2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Biochemical Pathways
Given its structural similarity to benzimidazole derivatives , it might be involved in a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Based on its structural similarity to benzimidazole derivatives , it might have a broad range of biological activities.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol are yet to be fully elucidated. Based on its structure, it can be inferred that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be diverse, ranging from binding interactions to enzymatic reactions .
Cellular Effects
It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its structure, it is plausible that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are yet to be studied. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies would be valuable for understanding its biochemical and cellular impacts .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported. Such studies could provide insights into any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Understanding these pathways, including any enzymes or cofactors that it interacts with, could shed light on its role in metabolic flux or metabolite levels .
Transport and Distribution
This could involve transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
Understanding this could reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled temperatures and pressures. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzimidazole moiety
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties
Medicine: Potential therapeutic agent for treating various diseases due to its biological activity
Industry: Utilized in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Known for its antimicrobial activity.
1H-Benzimidazole-2-yl derivatives: Studied for their anticancer properties.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: Potent antiviral agent.
Uniqueness
2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a methoxy group and a benzimidazole moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-methoxy-6-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-11-21-15-9-5-4-8-14(15)20-18(21)19-12-13-7-6-10-16(23-2)17(13)22/h4-10,22H,3,11-12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPSFOMKWXEBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=C(C(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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